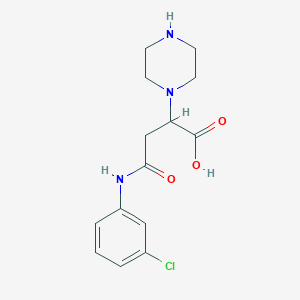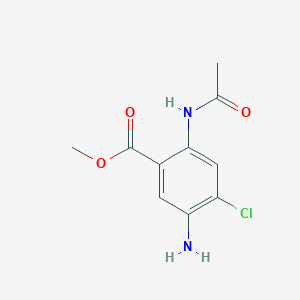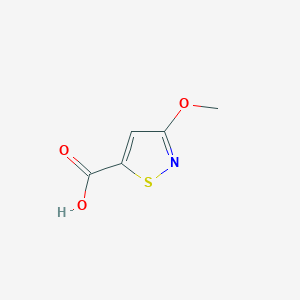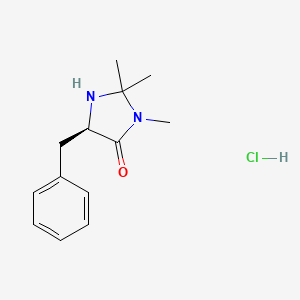![molecular formula C15H21N3O3S2 B2846342 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide CAS No. 2034355-30-9](/img/structure/B2846342.png)
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide is a novel compound that has gained significant attention in the scientific community due to its potential in various applications. 2.1]octan-3-yl)-2-(methylthio)nicotinamide.
Scientific Research Applications
1. Use in Atom-Transfer Radical Cyclizations
Research by Flynn, Zabrowski, and Nosal (1992) explored the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to substituted 3-azabicyclo-[3.3.0]octanes. This process involves an initial iodine atom-transfer annulation followed by an ionic cyclization, demonstrating the potential of similar compounds in complex chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).
2. Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) synthesized new classes of nicotinamide derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, demonstrating their effectiveness as corrosion inhibitors on mild steel in hydrochloric acid. This indicates potential applications in industrial settings where corrosion resistance is crucial (Chakravarthy, Mohana, & Kumar, 2014).
3. Antiprotozoal Activity
Ismail et al. (2003) synthesized compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Such compounds, including those structurally similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(methylthio)nicotinamide, demonstrate potential for developing new antiprotozoal drugs (Ismail et al., 2003).
4. Erythroid Differentiation of Cells
Terada, Fujiki, Marks, and Sugimura (1979) discovered that nicotinamide and its analogues, like N'-Methylnicotinamide, induce erythroid differentiation of murine erythroleukemia cells. This suggests a potential role in therapeutic applications involving cell differentiation and cancer treatment (Terada, Fujiki, Marks, & Sugimura, 1979).
5. Crystal Structure Analysis
Yang, Zhu, Niu, Chen, and Lu (2008) studied the crystal structure of compounds such as (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, providing insights into the structural properties of related molecules. This has implications for understanding the molecular interactions and stability of similar compounds (Yang, Zhu, Niu, Chen, & Lu, 2008).
6. Molecular Conformation Studies
Gomes, Low, Wardell, Pinheiro, de Mendonça, and de Souza (2013) analyzed the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives. Understanding the structural behavior of these compounds can guide the design of new drugs and materials (Gomes et al., 2013).
properties
IUPAC Name |
2-methylsulfanyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-22-15-13(4-3-7-16-15)14(19)17-10-8-11-5-6-12(9-10)18(11)23(2,20)21/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIVUYCFNOTBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethoxy-4-methoxyphenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide](/img/structure/B2846261.png)
![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)

![2-(ethylthio)-5-methyl-7-phenyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846269.png)

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)


![2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2846276.png)
![4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic Acid](/img/structure/B2846277.png)
![2-[(4-Aminophenyl)methoxy]ethan-1-ol](/img/structure/B2846279.png)

